3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Overview
Description
This compound is a boronic ester with a pyrazole ring . The empirical formula is C15H29BN2O3Si . It’s a solid substance .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a boronic ester and a trimethylsilyl ethoxy methyl group . The boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a common functional group in organic synthesis, known for its role in Suzuki-Miyaura cross-coupling reactions .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic esters are known to be involved in various types of coupling reactions, including the Suzuki-Miyaura cross-coupling .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 324.3 . It’s soluble in acetone . The melting point ranges from 102.0 to 106.0 °C .Scientific Research Applications
Synthesis and Characterization
Synthesis and Characterization
A study by Liao et al. (2022) focused on the synthesis and characterization of a similar compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. This research involved confirming the compound structure through various spectroscopic methods and X-ray diffraction, along with Density Functional Theory (DFT) calculations (Liao, Liu, Wang, & Zhou, 2022).
Molecular Structure and Conformational Analysis
Yang et al. (2021) conducted a study on 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. They focused on the compound's structure, confirmed through spectroscopic techniques and X-ray diffraction. DFT was used for molecular structure calculations, comparing them with X-ray diffraction values (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Chemical Properties and Applications
Molecular Electrostatic Potential and Orbitals
The study by Huang et al. (2021) on compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate explored their molecular electrostatic potential and frontier molecular orbitals using DFT. This research contributes to understanding the physicochemical properties of such compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Synthesis and Potential Biological Activity
Kong et al. (2016) synthesized an intermediate compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, important in biologically active compounds like crizotinib. This work highlights the compound's role in synthesizing biologically significant molecules (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Synthesis of Semiconducting Polymers
Kawashima et al. (2013) used a compound with a similar structure, 5,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole, for synthesizing naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole-based donor–acceptor copolymers, indicating its use in creating high-performance semiconducting polymers (Kawashima, Miyazaki, Shimawaki, Inoue, Mori, Takemura, Osaka, & Takimiya, 2013).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
Properties
IUPAC Name |
trimethyl-[2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BN2O3Si/c1-14(2)15(3,4)21-16(20-14)13-8-9-18(17-13)12-19-10-11-22(5,6)7/h8-9H,10-12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXHEFASXNSIRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)COCC[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BN2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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